An In-depth Technical Guide to α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA)
An In-depth Technical Guide to α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA)
A Note on Nomenclature: The query for "5-Isoxazolealanine, 3-methyl (6CI)" does not correspond to a commonly recognized chemical entity in contemporary databases. The "(6CI)" designation suggests a nomenclature from the 6th Collective Index of Chemical Abstracts (1957-1961), a period from which chemical naming conventions have significantly evolved. Based on the structural components of the query, it is highly probable that the intended compound of interest is the structurally related and neurobiologically significant molecule, α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid , universally known by its acronym, AMPA . This guide will, therefore, focus on the chemical structure, properties, and biological significance of AMPA.
Introduction
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a synthetic, non-proteinogenic amino acid that has played a pivotal role in neuroscience research.[1][2] As a specific agonist for the AMPA receptor, it mimics the action of the excitatory neurotransmitter glutamate.[1] The development of AMPA and its analogs has been instrumental in delineating the subtypes of ionotropic glutamate receptors, which are fundamental to synaptic transmission and plasticity in the central nervous system. This guide provides a comprehensive overview of the chemical and biological properties of AMPA, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
AMPA is a chiral molecule, with the (S)-enantiomer being the biologically active form.[3] The structure features a propionic acid backbone, characteristic of amino acids, with a 3-hydroxy-5-methyl-4-isoxazole substituent on the β-carbon.
Caption: Chemical structure of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA).
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid | [1] |
| Synonyms | AMPA, (S)-AMPA | [2][3] |
| CAS Number | 74341-63-2 | [1][4] |
| Molecular Formula | C₇H₁₀N₂O₄ | [1][2] |
| Molecular Weight | 186.17 g/mol | [2][3] |
| Appearance | Solid | [1] |
| XLogP3 | -3.2 | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Exact Mass | 186.06405680 Da | [2] |
| Topological Polar Surface Area | 102 Ų | [2] |
Synthesis and Reactivity
The synthesis of AMPA and its derivatives has been a subject of interest for medicinal chemists aiming to develop selective glutamate receptor ligands. While detailed synthetic protocols are often proprietary, a general conceptual workflow can be outlined.
Caption: Conceptual workflow for the synthesis of AMPA.
The reactivity of AMPA is primarily dictated by its functional groups: the α-amino group, the carboxylic acid, and the enolic hydroxyl group on the isoxazole ring. These sites can be targeted for chemical modifications to generate analogs with altered potency, selectivity, or pharmacokinetic properties.
Spectroscopic Characterization
The structural elucidation of AMPA relies on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the connectivity of the atoms. The proton NMR spectrum would show characteristic signals for the methyl group, the diastereotopic protons of the β-carbon, the α-proton, and the exchangeable protons of the amino, carboxyl, and hydroxyl groups.
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Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can offer further structural insights.
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Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the O-H and N-H stretches, the C=O of the carboxylic acid, and the C=N and C=C bonds within the isoxazole ring.
Biological and Pharmacological Activity
The primary biological significance of AMPA lies in its selective agonist activity at the AMPA-type ionotropic glutamate receptors (AMPARs).[1] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the brain.
Caption: Simplified signaling pathway of AMPA receptor activation.
Upon binding of AMPA (or glutamate), the AMPAR undergoes a conformational change, opening a non-selective cation channel that allows the influx of Na⁺ ions and the efflux of K⁺ ions.[1] This leads to the depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). The rapid kinetics of AMPARs are crucial for high-fidelity synaptic transmission.
The abundance and trafficking of AMPA receptors at the synapse are tightly regulated and are considered key mechanisms underlying synaptic plasticity, learning, and memory.[4]
Applications in Research and Drug Development
AMPA is an invaluable pharmacological tool for a variety of research applications:
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Probing Glutamate Receptor Function: AMPA is used to selectively activate AMPARs, allowing researchers to distinguish their contribution to synaptic events from that of other glutamate receptors like NMDA and kainate receptors.[1]
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Studying Synaptic Plasticity: The role of AMPARs in long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory, is extensively studied using AMPA and its antagonists.
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Investigating Neurological Disorders: Dysregulation of AMPAR function is implicated in various neurological and psychiatric disorders, including epilepsy, ischemia, and neurodegenerative diseases. AMPA and its analogs are used in preclinical models to investigate the pathophysiology of these conditions.
In drug development, the isoxazole scaffold of AMPA has served as a template for the design of novel modulators of AMPARs, including both agonists and antagonists, with potential therapeutic applications.
Safety and Handling
As a potent neuroactive compound, AMPA should be handled with appropriate laboratory precautions. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and potential hazards.
Conclusion
5-Isoxazolealanine, 3-methyl, while not a standard chemical name, likely refers to the well-characterized and critically important neuropharmacological agent, AMPA. This synthetic amino acid has been fundamental to our understanding of excitatory neurotransmission and synaptic plasticity. Its selective agonist activity at AMPA receptors has made it an indispensable tool for neuroscientists. The continued study of AMPA and the development of novel ligands targeting its receptor hold significant promise for advancing our knowledge of brain function and for the development of new therapies for a range of neurological disorders.
References
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Wikipedia. α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid. [Link]
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Ramírez, S., et al. (2015). Novel Regulation of the Synthesis of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Subunit GluA1 by Carnitine Palmitoyltransferase 1C (CPT1C) in the Hippocampus. Journal of Biological Chemistry, 290(42), 25592-25606. [Link]
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PubChem. alpha-AMINO-3-HYDROXY-5-METHYL-4-ISOXAZOLEPROPIONIC ACID. [Link]
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Sun, L., et al. (2004). Design and Synthesis of Enantiomers of 3,5-Dinitro-o-tyrosine: α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonists. Journal of Medicinal Chemistry, 47(18), 4485-4488. [Link]
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